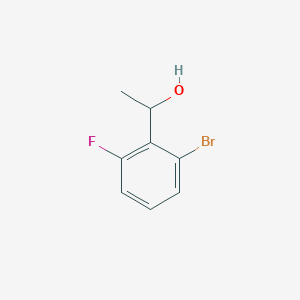

1-(2-Bromo-6-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUIEPDQCBTIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromo-6-fluorophenyl)ethanol: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Phenyl Ethanol in Modern Drug Discovery

1-(2-Bromo-6-fluorophenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its structural motifs, featuring both bromine and fluorine atoms on the phenyl ring, make it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for stereochemical control.

Core Synthesis Pathways: A Strategic Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable routes commence from commercially available substituted benzene derivatives. Two principal pathways dominate the landscape: the reduction of a corresponding acetophenone and the addition of a methyl group to a benzaldehyde.

Pathway 1: Reduction of 2'-Bromo-6'-fluoroacetophenone

This is the most prevalent and efficient method for the synthesis of this compound. The readily available starting material, 2'-Bromo-6'-fluoroacetophenone, can be selectively reduced at the ketone functionality to yield the desired secondary alcohol.

Causality of Experimental Choices: The choice of reducing agent is critical in this transformation. Milder reducing agents are preferred to avoid unwanted side reactions, such as dehalogenation. Sodium borohydride (NaBH₄) is a commonly employed reagent due to its excellent chemoselectivity for aldehydes and ketones, operational simplicity, and cost-effectiveness.[3][4] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the initially formed alkoxide intermediate.[4][5]

Asymmetric Reduction for Enantiopure Synthesis: Given that this compound is a chiral molecule, the synthesis of single enantiomers is often a critical requirement for pharmaceutical applications. This can be achieved through asymmetric reduction of the prochiral ketone. Chiral borane reagents, such as those derived from chiral amino alcohols (e.g., Corey-Bakshi-Shibata or CBS catalysts), are highly effective for this purpose, delivering the desired alcohol with high enantioselectivity.[6][7][8][9] These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group.

Diagram of the Reduction Pathway:

Caption: Reduction of 2'-Bromo-6'-fluoroacetophenone.

Pathway 2: Grignard Reaction with 2-Bromo-6-fluorobenzaldehyde

An alternative approach involves the nucleophilic addition of a methyl group to 2-bromo-6-fluorobenzaldehyde. This is typically achieved using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Causality of Experimental Choices: The Grignard reaction is a powerful tool for carbon-carbon bond formation.[10] The highly nucleophilic methyl group of the Grignard reagent readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are commonly used to stabilize the Grignard reagent. The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product.

Diagram of the Grignard Reaction Pathway:

Caption: Grignard reaction with 2-Bromo-6-fluorobenzaldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the reduction of 2'-Bromo-6'-fluoroacetophenone.

Protocol 1: Racemic Synthesis via Sodium Borohydride Reduction

Materials:

-

2'-Bromo-6'-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2'-Bromo-6'-fluoroacetophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Protocol 2: Asymmetric Synthesis via Chiral Borane Reduction

Materials:

-

2'-Bromo-6'-fluoroacetophenone

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the CBS catalyst (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-dimethyl sulfide complex (1.2 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 2'-Bromo-6'-fluoroacetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, slowly add methanol to quench the excess borane.

-

Add saturated aqueous NH₄Cl solution and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Presentation: Quantitative Analysis

| Parameter | Racemic Synthesis (NaBH₄) | Asymmetric Synthesis (CBS) |

| Starting Material | 2'-Bromo-6'-fluoroacetophenone | 2'-Bromo-6'-fluoroacetophenone |

| Key Reagent | Sodium Borohydride | (R)- or (S)-CBS Catalyst, BH₃·SMe₂ |

| Typical Yield | >90% | 85-95% |

| Purity (post-chromatography) | >98% | >98% |

| Enantiomeric Excess (ee) | Racemic (0% ee) | >95% ee |

| Reaction Time | 2-4 hours | 2-4 hours |

| Reaction Temperature | 0 °C to room temperature | 0 °C |

Characterization Data

While specific, publicly available, peer-reviewed spectroscopic data for this compound (CAS 1232407-68-9) is limited, characterization would typically involve the following analyses. The expected spectral features are based on the analysis of closely related structures.[5][12][13]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a doublet for the methyl group (CH₃) around δ 1.5-1.7 ppm, a quartet for the methine proton (CH-OH) around δ 5.0-5.3 ppm, a broad singlet for the hydroxyl proton (-OH), and multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the phenyl ring.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the methyl carbon around δ 23-26 ppm, a peak for the methine carbon around δ 68-72 ppm, and several signals in the aromatic region (δ 115-160 ppm), including carbons bearing the bromine and fluorine atoms which would exhibit characteristic C-F and C-Br coupling.

-

Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (219.05 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the reduction of 2'-Bromo-6'-fluoroacetophenone being the most efficient and scalable route. The ability to perform this reduction asymmetrically provides access to enantiopure forms of this valuable building block, which is crucial for its application in the development of chiral pharmaceuticals. As drug discovery continues to leverage the unique properties of halogenated compounds, the demand for versatile intermediates like this compound is expected to grow, driving further innovation in its synthesis and application.

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 3. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Asymmetric Catalysis Using p‐Block Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Bromo-6-fluorophenyl)ethanol: Properties, Synthesis, and Applications

Abstract

1-(2-Bromo-6-fluorophenyl)ethanol is a halogenated aromatic alcohol that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. The strategic placement of bromo, fluoro, and hydroxyl functional groups on a phenyl scaffold imparts a unique reactivity profile, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines logical synthetic strategies, explores its reactivity, and discusses its potential applications, with a focus on its role in drug discovery and development.

PART 1: Physicochemical and Structural Properties

This compound, identified by the CAS Number 1232407-68-9, is a chiral secondary alcohol. Its structure is characterized by a phenyl ring substituted with a bromo and a fluoro atom at the ortho positions relative to the hydroxyethyl group. This substitution pattern is crucial to its chemical behavior.

Key physicochemical data are summarized below:

| Property | Value | Source |

| CAS Number | 1232407-68-9 | Sigma-Aldrich |

| Molecular Formula | C₈H₈BrFO | Sigma-Aldrich |

| Molecular Weight | 219.05 g/mol | ChemScene[1] |

| IUPAC Name | 1-(2-bromo-6-fluorophenyl)ethan-1-ol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

| Storage | Store at room temperature | Sigma-Aldrich |

The presence of the fluorine atom, the most electronegative element, creates a strong inductive electron-withdrawing effect. This influences the electron density of the aromatic ring and the acidity of the hydroxyl proton. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The secondary alcohol moiety is a versatile functional group, amenable to oxidation, esterification, and conversion into other functionalities.

PART 2: Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a logical and robust synthetic strategy can be devised based on well-established organometallic reactions. The most direct approach involves the reaction of an organometallic reagent with the corresponding aldehyde.

Proposed Synthetic Protocol: Grignard Reaction

A highly effective method for preparing this compound is the Grignard reaction, starting from 2-bromo-6-fluorobenzaldehyde. This protocol offers high yields and is a standard procedure in organic synthesis. An analogous reaction is the addition of methylmagnesium chloride to benzaldehyde to produce 1-phenylethanol.[2]

Step-by-Step Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide or methyl iodide in the same anhydrous solvent is added dropwise. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and proceeds to form methylmagnesium bromide (CH₃MgBr).

-

Addition of Aldehyde: The flask is cooled in an ice bath (0 °C). A solution of 2-bromo-6-fluorobenzaldehyde in anhydrous THF is added dropwise to the freshly prepared Grignard reagent. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature for 1-2 hours to ensure completion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow Diagram: Synthesis via Grignard Reaction

Caption: Proposed workflow for the synthesis of this compound.

PART 3: Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key functional groups.

-

The Hydroxyl Group (-OH): The secondary alcohol can be oxidized to the corresponding ketone, 2'-bromo-6'-fluoroacetophenone, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. It can also undergo esterification or etherification to protect the hydroxyl group or to introduce other functionalities.

-

The Bromo Group (-Br): The bromine atom is a prime handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, alkyl, or amino substituents at the 2-position.

-

The Fluoro Group (-F): The fluorine atom is generally unreactive under standard conditions but strongly influences the electronic properties of the aromatic ring. Its electron-withdrawing nature can affect the regioselectivity of further electrophilic aromatic substitution, although the sterically hindered nature of the ring makes such reactions challenging.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for derivatizing this compound.

PART 4: Applications in Medicinal Chemistry and Drug Discovery

Chiral alcohols like 1-phenylethanol and its derivatives are crucial building blocks in the synthesis of enantiomerically pure compounds, which is paramount in the pharmaceutical industry.[3] Different enantiomers of a drug can have vastly different pharmacological effects. The subject compound, this compound, serves as a chiral precursor that can be used to introduce a specific stereocenter into a target molecule.

Its structural motifs are found in various biologically active molecules. For instance, the bromo-fluorophenyl group is a key component in intermediates used for synthesizing complex heterocyclic compounds, some of which are investigated as PI3K/mTOR inhibitors in cancer therapy.[4] Derivatives, such as ureas formed from related bromo-fluorophenyl structures, have also been synthesized, indicating the utility of this scaffold in building libraries of potential drug candidates.[5][6]

The ability to perform selective cross-coupling reactions at the bromine position while retaining the chiral alcohol center allows for the systematic exploration of the chemical space around the core structure. This is a powerful strategy in lead optimization, where chemists fine-tune the properties of a drug candidate to improve potency, selectivity, and pharmacokinetic profiles.

PART 5: Analytical Characterization

A complete analytical profile is essential for confirming the identity and purity of this compound. While a specific, consolidated datasheet is not publicly available, the expected analytical signatures can be predicted based on its structure:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a characteristic quartet for the methine proton (CH-OH) coupled to the methyl group, and a doublet for the methyl group (CH₃). The aromatic protons would appear as complex multiplets in the aromatic region of the spectrum, with couplings to each other and to the ¹⁹F nucleus.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms bonded to bromine and fluorine would show characteristic shifts and C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol group. C-H, C=C (aromatic), C-Br, and C-F stretching vibrations would also be present.

PART 6: Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. Based on data for structurally similar compounds and supplier information, the following hazards are identified.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[8][9] Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][10]

PART 7: Conclusion

This compound is a strategically functionalized chemical intermediate with significant value for researchers in organic synthesis and drug discovery. Its unique combination of a chiral alcohol, a reactive bromine atom, and an electron-withdrawing fluorine atom provides a versatile platform for creating diverse and complex molecules. Understanding its properties, synthetic routes, and reactivity is key to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 917389-23-2 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea AKSci 7752DN [aksci.com]

- 6. 917389-23-2|1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea|BLD Pharm [bldpharm.com]

- 7. 1-(2-Bromophenyl)ethanol | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1-(2-Bromo-6-fluorophenyl)ethanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(2-Bromo-6-fluorophenyl)ethanol (CAS Number: 1232407-68-9), a highly functionalized halogenated building block of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its core physicochemical properties, detail a robust and scalable synthetic protocol via the reduction of its corresponding ketone, and outline a comprehensive analytical workflow for structural verification and purity assessment. Furthermore, this guide will delve into the compound's emerging role as a key chiral intermediate in the synthesis of complex molecular scaffolds, underscoring its value for professionals in drug discovery and development. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of Halogenated Chiral Alcohols

The strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, owing to its high electronegativity and small size, can profoundly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The bromine atom, a versatile synthetic handle, provides a reactive site for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

This compound emerges as a particularly valuable reagent by combining these features within a chiral secondary alcohol framework. The ortho-bromo and ortho-fluoro substituents create a sterically hindered and electronically distinct phenyl ring, while the secondary alcohol provides a point for further functionalization or stereospecific reactions. This unique combination makes it a sought-after intermediate for creating novel chemical entities with potential therapeutic applications.[1][2]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1232407-68-9 | |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.05 g/mol | [3] |

| Appearance | Colorless to light yellow oil/liquid | [4] |

| Boiling Point | 254.2 ± 25.0 °C (Predicted) | [5] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry | [5] |

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing this compound is the reduction of the corresponding ketone precursor, 2-bromo-6-fluoroacetophenone. This transformation is a classic example of nucleophilic addition to a carbonyl group, where a hydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Choice of Reducing Agent: A Deliberate Decision

While several hydride-based reducing agents can effect this transformation, Sodium borohydride (NaBH₄) is the preferred reagent for this specific synthesis on a laboratory scale.[6][7]

-

Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent. However, its high reactivity makes it non-selective and hazardous, as it reacts violently with protic solvents (like ethanol or water).[6] Sodium borohydride, in contrast, is milder and compatible with alcoholic solvents, making the reaction setup safer and more manageable.[8] Its selectivity ensures that only the ketone is reduced, leaving other potentially reducible groups untouched.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Trustworthiness in a protocol comes from its clarity, reproducibility, and inclusion of checkpoints.

-

Reaction Setup: To a round-bottom flask charged with 2-bromo-6-fluoroacetophenone (1.0 eq), add anhydrous methanol (approx. 0.2 M concentration). Stir the solution until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the initial exothermic reaction upon adding the reducing agent.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is completely consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution. This removes inorganic salts and residual methanol.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow Diagram

References

- 1. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. 1232407-68-9 | CAS DataBase [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Khan Academy [khanacademy.org]

- 8. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

Spectroscopic Characterization of 1-(2-Bromo-6-fluorophenyl)ethanol: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of the chiral alcohol 1-(2-Bromo-6-fluorophenyl)ethanol. In the absence of experimentally acquired spectra in publicly available databases, this document leverages advanced spectroscopic prediction principles to offer a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a halogenated aromatic alcohol with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of a stereocenter and the unique substitution pattern on the phenyl ring—containing both a bromine and a fluorine atom ortho to the ethanol substituent—impart specific chemical and physical properties that are of interest for creating complex molecular architectures. Accurate spectroscopic data is paramount for its unambiguous identification and for quality control in its synthesis and subsequent reactions.

This guide will delve into the predicted spectroscopic data for this compound, offering in-depth interpretation based on fundamental principles of chemical structure and spectroscopy.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The molecule's key features include a chiral secondary alcohol, a disubstituted aromatic ring, and the presence of bromine and fluorine atoms. These elements will give rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, the hydroxyl proton, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH-OH | ~5.2 - 5.4 | Quartet | ~6.5 |

| Aromatic H | ~7.0 - 7.5 | Multiplet | - |

| OH | Variable (broad singlet) | Broad Singlet | - |

| CH₃ | ~1.5 - 1.7 | Doublet | ~6.5 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Methyl Protons (CH₃): The three equivalent protons of the methyl group are expected to appear as a doublet in the upfield region of the spectrum, around 1.5 - 1.7 ppm. This splitting is due to coupling with the adjacent methine proton.

-

Methine Proton (CH-OH): The single proton on the carbon bearing the hydroxyl group is predicted to be a quartet around 5.2 - 5.4 ppm. This multiplicity arises from coupling to the three protons of the methyl group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (7.0 - 7.5 ppm) as a complex multiplet. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo and fluoro substituents.

-

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. It can range from 1.5 to 5.0 ppm or even broader.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | ~120 - 125 |

| C-F | ~158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-C | ~140 - 145 |

| CH-OH | ~68 - 72 |

| CH₃ | ~23 - 27 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aliphatic Carbons: The methyl carbon (CH₃) is expected at the most upfield position (~23 - 27 ppm). The carbon bearing the hydroxyl group (CH-OH) will be significantly downfield (~68 - 72 ppm) due to the electronegativity of the oxygen atom.

-

Aromatic Carbons: The aromatic region will show six distinct signals. The carbon attached to the fluorine atom will be the most downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbon attached to the bromine atom will be in the range of 120 - 125 ppm. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature of the alcohol functional group.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: The presence of the benzene ring will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range is indicative of the C-O single bond of the secondary alcohol.

-

Halogen Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region, with the C-F stretch being a strong band between 1100-1300 cm⁻¹ and the C-Br stretch appearing at lower wavenumbers (500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

| m/z | Predicted Fragment | Interpretation |

| 218/220 | [M]⁺ | Molecular ion peak (with isotopic pattern for Br) |

| 203/205 | [M - CH₃]⁺ | Loss of a methyl group |

| 199/201 | [M - H₂O]⁺ | Loss of water |

| 175/177 | [M - C₂H₅O]⁺ | Loss of the ethanol side chain |

| 123 | [C₇H₆F]⁺ | Aromatic fragment after loss of Br and CHOH |

| 45 | [C₂H₅O]⁺ | Ethanol side chain fragment |

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

While the data presented here is predicted, the following are standard operating procedures for the acquisition of such spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: As a liquid, a thin film of the neat compound can be prepared between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

"1-(2-Bromo-6-fluorophenyl)ethanol" starting material for synthesis

An In-depth Technical Guide to the Synthetic Utility of 1-(2-Bromo-6-fluorophenyl)ethanol

Abstract

This compound is a key chiral building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its strategic combination of a chiral secondary alcohol, an ortho-bromo substituent, and an ortho-fluoro substituent on a phenyl ring offers a versatile platform for a multitude of synthetic transformations. This guide provides an in-depth analysis of its core applications, focusing on three principal reaction pathways: oxidation to the corresponding ketone, palladium-catalyzed cross-coupling at the aryl bromide position, and stereochemical manipulation of the alcohol via the Mitsunobu reaction. Each section presents the underlying chemical principles, field-proven insights into experimental design, and detailed, self-validating protocols for researchers and drug development professionals.

Introduction: A Versatile Chiral Building Block

The molecular architecture of this compound is noteworthy for its trifecta of synthetically valuable functional groups. The chiral secondary alcohol serves as a stereochemical control element and a site for nucleophilic substitution or oxidation. The aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. The fluorine atom, ortho to the bromide, modulates the electronic properties of the aromatic ring, influencing reactivity and often imparting desirable metabolic stability or binding characteristics in pharmaceutical compounds.[1]

These features make the title compound, and its derivatives, crucial intermediates in the synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs).[2] This guide explores the practical application of this versatile starting material.

Physicochemical & Spectral Data

Proper characterization is the foundation of any synthetic protocol. The table below summarizes the key properties of the title compound.

| Property | Value |

| CAS Number | 1232407-68-9[3] |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Physical Form | Liquid |

| Storage | Sealed in dry, room temperature |

Note: Experimental values such as boiling point and density may vary. Researchers should refer to the supplier's certificate of analysis.

Key Synthetic Transformations & Protocols

The synthetic utility of this compound can be best understood through its three primary modes of reactivity. The following diagram illustrates these key pathways.

References

A Technical Guide to the Research Applications of 1-(2-Bromo-6-fluorophenyl)ethanol: A Versatile Chiral Building Block

Abstract

This technical guide provides an in-depth analysis of 1-(2-Bromo-6-fluorophenyl)ethanol, a key chemical intermediate with significant potential in modern organic synthesis and drug discovery. The unique structural arrangement of a secondary alcohol, which can serve as a chiral center, flanked by ortho-bromo and ortho-fluoro substituents on a phenyl ring, imparts a versatile reactivity profile. This document explores the compound's physicochemical properties, details its primary synthetic routes, and elucidates its core research applications as a strategic building block for complex molecular architectures. Particular emphasis is placed on its utility in the synthesis of chiral active pharmaceutical ingredients (APIs), heterocyclic scaffolds, and advanced materials. Detailed, field-proven experimental protocols and logical workflows are provided to empower researchers, scientists, and drug development professionals in leveraging this compound for innovative scientific endeavors.

Introduction: The Strategic Importance of Halogenated Phenyl Alcohols

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. The strategic placement of halogen atoms provides synthetic handles for a myriad of chemical transformations while profoundly influencing the physicochemical and biological properties of the final molecule. This compound (CAS No: 1232407-68-9) emerges as a particularly valuable reagent due to its trifunctional nature.

The presence of three distinct reactive centers—a secondary alcohol, a bromine atom, and a fluorine atom—offers a powerful toolkit for molecular design:

-

The secondary alcohol introduces a potential chiral center, critical for the stereoselective synthesis of enantiomerically pure pharmaceuticals where biological activity is often confined to a single enantiomer.[1][2]

-

The bromine atom is an excellent leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[3]

-

The fluorine atom , a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide will dissect the synthesis and reactive potential of this compound, providing a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1232407-68-9 | |

| IUPAC Name | 1-(2-bromo-6-fluorophenyl)ethan-1-ol | |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.05 g/mol | [4] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the Grignard reaction. This cornerstone of organic chemistry involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[5][6] In this case, the precursor is 2-Bromo-6-fluorobenzaldehyde, which reacts with a methyl Grignard reagent, such as methylmagnesium bromide.

Synthetic Workflow: Grignard Reaction

The following diagram illustrates the key steps in the synthesis.

References

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Safety and Handling of 1-(2-Bromo-6-fluorophenyl)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Bromo-6-fluorophenyl)ethanol (CAS No. 1232407-68-9). As a halogenated benzyl alcohol derivative, this compound is increasingly utilized as a key intermediate in pharmaceutical synthesis and materials science research. Its specific combination of functional groups necessitates a detailed understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes data from material safety data sheets and established chemical safety literature to offer field-proven insights into risk assessment, exposure control, emergency response, and proper disposal.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The signal word "Warning" indicates a moderate level of hazard.

A thorough understanding of its specific hazards is the foundation of a robust safety plan. The causality is clear: failure to recognize these hazards can lead directly to acute health effects and laboratory incidents.

| GHS Classification | Hazard Code | Description | Primary Safety Implication |

| Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause irritation or acute toxicity. | |

| Signal Word | Warning | Alerts users to potential, non-lethal hazards. | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Ingestion can lead to systemic toxic effects; strict hygiene is required. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact can cause redness, itching, and inflammation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Splashes pose a significant risk of pain and potential eye damage.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | Inhalation of vapors or mists can irritate the nose, throat, and lungs.[1] |

Proactive Risk Assessment: A Self-Validating Workflow

Before any handling of this compound, a systematic risk assessment must be performed. This is not merely a procedural step but a critical thinking process that validates the safety of the entire experimental plan. The workflow below ensures all potential hazards are identified and controlled.

Caption: Risk Assessment and Mitigation Workflow.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective measures. The causality is that engineering controls remove the hazard at its source, which is inherently safer than relying solely on barriers like gloves or respirators.

3.1. Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction work involving this liquid must be conducted inside a certified chemical fume hood.[2][3][4] This is the primary engineering control to mitigate the respiratory irritation hazard (H335) by ensuring vapors and mists are effectively captured and exhausted.[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[5][6][7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed, a critical requirement given the serious eye irritation hazard (H319).[1][2][8]

3.2. Personal Protective Equipment (PPE) The selection of PPE must be based on the specific hazards identified. Each piece of equipment serves as a last line of defense for a specific exposure route.

| Protection Type | Specific Requirement | Rationale and Justification |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][5] | Mandatory. Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient. |

| Hand Protection | Nitrile or Neoprene gloves. | Mandatory. Provides a chemical barrier to prevent skin irritation (H315).[2][5] Always inspect gloves for tears or holes before use.[9][10] Consult the glove manufacturer's data for breakthrough time and permeation resistance. |

| Skin/Body Protection | Chemical-resistant lab coat. Closed-toe shoes. | Mandatory. Protects against accidental skin contact from spills and splashes.[2][5] |

| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor cartridges. | Situational. Required if working outside a fume hood, during a large spill, or if irritation is experienced, to prevent respiratory irritation (H335).[2][10] |

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol minimizes risks during routine use and storage.

4.1. General Handling Protocol

-

Preparation: Don all required PPE as specified in Section 3.2. Verify the functionality of the fume hood and the accessibility of safety showers/eyewash stations.

-

Aliquotting: Conduct all transfers within the fume hood. Avoid breathing vapors.[1][11] Use tools and equipment made of compatible materials.

-

During Use: Keep the container tightly closed when not in use to minimize vapor release.[2][3][9] Do not eat, drink, or smoke in the handling area.[2][6][12]

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][6] Decontaminate all work surfaces.

Caption: Standard Laboratory Handling Workflow.

4.2. Storage Requirements Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Location: Store in a cool, dry, and well-ventilated area.[2][3][9]

-

Temperature: Store at room temperature.

-

Security: The substance should be stored in a locked cabinet or area to restrict access to authorized personnel only.[2][11]

-

Container: Keep the original container tightly closed.[2][3][9]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[2][4] The rationale is that halogenated alcohols can potentially react with strong oxidizers, leading to an uncontrolled release of energy or hazardous byproducts.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly reduce the severity of an injury or incident.

5.1. First-Aid Measures Immediate action is required following any accidental exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8][9] Seek immediate medical attention.[8][9]

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation persists, get medical advice.[1][11]

-

If in Eyes: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][9] Remove contact lenses, if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[8][9]

-

If Swallowed: Rinse mouth thoroughly with water.[2][5] Do NOT induce vomiting.[2][4] Call a poison control center or doctor immediately for treatment advice.[2]

5.2. Accidental Release (Spill) Protocol The following protocol is for a small-scale laboratory spill (<100 mL).

-

Evacuate & Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing full PPE (including respiratory protection if necessary), contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[2][6][9]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[2][4][5]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste.

Caption: Emergency Response Workflow for a Chemical Spill.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Regulatory Compliance: This material and its container must be disposed of as hazardous waste. Disposal must be handled by a licensed waste disposal company in strict accordance with all federal, state, and local environmental regulations.[2][4]

-

Procedure: Do not dispose of down the drain or with general laboratory trash.[9][13] Collect waste material in a clearly labeled, sealed container for pickup by environmental health and safety personnel.

Physicochemical Data

| Property | Value |

| IUPAC Name | 1-(2-bromo-6-fluorophenyl)ethan-1-ol |

| CAS Number | 1232407-68-9 |

| Molecular Formula | C₈H₈BrFO |

| InChI Key | JIUIEPDQCBTIEI-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Storage Temperature | Room Temperature |

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. greenfield.com [greenfield.com]

- 7. caelo.de [caelo.de]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. capotchem.com [capotchem.com]

- 11. aksci.com [aksci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 1-(2-Bromo-6-fluorophenyl)ethanol for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(2-Bromo-6-fluorophenyl)ethanol is a key substituted phenylethanol derivative that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique trifunctional nature—a reactive secondary alcohol, a synthetically versatile aryl bromide, and a metabolically robust aryl fluoride—positions it as a highly valuable scaffold for the synthesis of complex molecular architectures. The strategic placement of the bromo and fluoro substituents on the phenyl ring offers chemists a powerful tool to modulate the steric and electronic properties of target molecules, thereby influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

This technical guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support informed sourcing decisions and facilitate the seamless integration of this valuable building block into research and development workflows.

Commercial Availability and Sourcing

This compound, identified by the CAS Number 1232407-68-9, is readily available from a range of specialized chemical suppliers. The compound is typically offered in research quantities, with purities generally meeting or exceeding 97%. When procuring this material, it is crucial to consider not only the purity but also the supplier's quality control processes and their ability to provide comprehensive analytical documentation.

Below is a summary of some of the key suppliers for this compound:

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich | 1232407-68-9 | ≥97% | Gram to multi-gram scale |

| Apollo Scientific | 1232407-68-9 | 98% | Gram to multi-gram scale |

| AbacipharmTech | 1232407-68-9 | Inquire | Inquire |

| BLD Pharmatech | 1232407-68-9 | 95% | Gram to multi-gram scale |

| CymitQuimica | 1232407-68-9 | Inquire | Inquire |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following diagram illustrates a typical workflow for sourcing and qualifying this compound for a research project.

Caption: Sourcing and Qualification Workflow for this compound.

Synthesis and Manufacturing

A robust understanding of the synthetic route to this compound is critical for anticipating potential impurities and for considering in-house synthesis if required. The most common and direct method for the preparation of this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to the precursor aldehyde, 2-bromo-6-fluorobenzaldehyde.

A representative synthetic protocol is as follows:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium surface. A solution of methyl bromide or methyl iodide in the anhydrous solvent is then added dropwise to initiate the formation of methylmagnesium bromide or iodide.

-

Addition to Aldehyde: A solution of 2-bromo-6-fluorobenzaldehyde in the same anhydrous solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, typically 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

The precursor, 2-bromo-6-fluorobenzaldehyde, can be synthesized from 2-bromo-6-fluorotoluene via a two-step process involving radical bromination followed by a Kornblum oxidation[1].

The following diagram illustrates the synthetic pathway from 2-bromo-6-fluorotoluene to this compound.

Caption: Synthetic Pathway to this compound.

Quality Control and Analytical Profile

Ensuring the purity and identity of this compound is paramount for its successful application in research. A comprehensive Certificate of Analysis (CoA) from the supplier is the first line of quality assessment. While a specific CoA for this compound is not publicly available, a representative CoA for a substituted phenylethanol would include the following tests and specifications.

Representative Certificate of Analysis

| Test | Specification | Method |

| Appearance | Colorless to light yellow liquid | Visual |

| Identity | Conforms to structure | ¹H NMR |

| Purity | ≥97.0% | HPLC or GC |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | As per ICH guidelines | GC-HS |

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show a characteristic quartet for the methine proton and a doublet for the methyl group of the ethanol moiety, along with signals in the aromatic region corresponding to the substituted phenyl ring.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile is commonly employed, with detection by UV absorbance.

-

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying volatile impurities.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The fluorine atom can enhance metabolic stability and binding affinity of the final compound to its biological target.

Key Application Areas:

-

Kinase Inhibitors: The substituted phenylethanol scaffold is a common feature in many kinase inhibitors. The hydroxyl group can form key hydrogen bonds with the hinge region of the kinase, while the substituted phenyl ring can occupy the hydrophobic pocket. The bromo and fluoro substituents can be used to fine-tune the binding affinity and selectivity of the inhibitor.

-

Agrochemicals: Halogenated aromatic compounds are widely used in the development of new herbicides, insecticides, and fungicides. The specific substitution pattern of this compound can be exploited to create novel agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: Substituted aromatic compounds are also of interest in materials science for the synthesis of novel polymers and liquid crystals.

The following diagram illustrates the central role of this compound as a building block in the synthesis of diverse chemical entities.

Caption: Applications of this compound.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is essential for the safe handling and use of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | PubChem |

| Molecular Weight | 219.05 g/mol | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Safety Information

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and commercially available building block with significant potential in medicinal chemistry, agrochemical research, and materials science. Its unique combination of functional groups provides a rich platform for the synthesis of novel and complex molecules. By carefully considering the sourcing, synthesis, and quality control of this compound, researchers can confidently incorporate it into their development pipelines to accelerate the discovery of new chemical entities with valuable biological and physical properties.

References

A Senior Application Scientist's Guide to the Reactivity of 1-(2-Bromo-6-fluorophenyl)ethanol

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups dictates the utility and potential of a molecular scaffold. 1-(2-Bromo-6-fluorophenyl)ethanol is a prime example of such a scaffold. It possesses three distinct points of potential reactivity: a secondary benzylic alcohol, an aryl bromide, and an aryl fluoride. This guide offers an in-depth exploration of this molecule's reactivity with common laboratory reagents, moving beyond mere protocols to explain the underlying principles that govern its transformations. Our focus is on providing researchers and drug development professionals with the causal logic behind experimental design, ensuring both successful synthesis and a deeper understanding of the molecule's chemical behavior.

The Core Structure: Physicochemical Landscape

Before delving into reactivity, we must understand the inherent electronic and steric properties of this compound.

-

The Benzylic Alcohol: This secondary alcohol is activated by its proximity to the phenyl ring. The hydroxyl group is a versatile handle for oxidation, substitution (after activation), and elimination reactions.

-

The Aryl Bromide: The Carbon-Bromine (C-Br) bond is the workhorse for modern cross-coupling chemistry. Its bond dissociation energy is significantly lower than that of the Carbon-Fluorine (C-F) bond, allowing for highly selective palladium-catalyzed transformations at this position.

-

The Aryl Fluoride: The C-F bond is the strongest single bond to carbon. It is generally unreactive under standard nucleophilic substitution or cross-coupling conditions. Its primary role is steric and electronic; the high electronegativity of fluorine influences the acidity of nearby protons and the overall electron density of the aromatic ring. This stability is often leveraged in medicinal chemistry to block metabolic pathways.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | ChemScene[1] |

| Molecular Weight | 219.05 g/mol | ChemScene[1] |

| CAS Number | 1593042-45-5 | ChemScene[1] |

| Appearance | White to off-white solid | Generic observation |

| Predicted LogP | 2.64 | ChemScene[1] |

Transformations at the Benzylic Alcohol Center

The secondary alcohol is often the first point of synthetic modification. Its reactions are fundamental transformations in organic synthesis.

Oxidation to 2'-Bromo-6'-fluoroacetophenone

The conversion of the secondary alcohol to a ketone is a common and high-yielding transformation. The primary challenge is to prevent over-oxidation or side reactions, making mild, selective reagents the preferred choice.[2] Benzylic alcohols, in particular, are readily oxidized.[3][4]

Causality of Reagent Choice: Reagents like Dess-Martin Periodinane (DMP) and those used in Swern oxidations are favored because they operate under mild, non-acidic conditions, preserving the sensitive halogen substituents on the aromatic ring.[5][6][7] They avoid the use of harsh heavy metals like chromium.[7] The reaction is generally complete at room temperature within a few hours.[6]

Protocol 2.1: Dess-Martin Oxidation of this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction & Purification: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful reaction will show the disappearance of the alcohol spot on TLC and the appearance of a new, typically higher Rf, spot for the ketone. The product, 2'-Bromo-6'-fluoroacetophenone, can be fully characterized by ¹H NMR (disappearance of the alcohol proton and the methine proton, appearance of a methyl singlet) and IR spectroscopy (appearance of a strong carbonyl stretch around 1680-1700 cm⁻¹).

Caption: Experimental workflow for the oxidation of a secondary alcohol.

Synthesis via Reduction of 2'-Bromo-6'-fluoroacetophenone

Understanding the reactivity of the alcohol includes its formation. The most common route to this compound is the reduction of the corresponding ketone.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[8] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[9][10][11] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safe to use in protic solvents like methanol or ethanol and does not reduce more stable functional groups like esters or amides.[9][10][11]

Protocol 2.2: Sodium Borohydride Reduction

-

Setup: To a round-bottom flask, add 2'-Bromo-6'-fluoroacetophenone (1.0 eq).

-

Solvent: Dissolve the ketone in methanol (MeOH) or ethanol (EtOH).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.0 - 1.5 eq) portion-wise, controlling any effervescence.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral or slightly acidic.

-

Extraction & Purification: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.

Dehydration to 2-Bromo-6-fluorostyrene

The elimination of water from the alcohol yields the corresponding alkene, a valuable monomer for polymerization and a precursor for further synthetic transformations.

Causality of Reagent Choice: This reaction is typically acid-catalyzed. A strong acid like sulfuric acid (H₂SO₄) protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of a proton from the adjacent carbon forms the double bond. According to Zaitsev's rule, eliminations tend to favor the more substituted alkene; however, in this case, only one product, 2-bromo-6-fluorostyrene, is possible.[12]

Protocol 2.3: Acid-Catalyzed Dehydration

-

Setup: In a round-bottom flask equipped with a distillation head, place this compound (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few boiling chips.

-

Reaction: Gently heat the mixture. The product, 2-bromo-6-fluorostyrene, is volatile and will distill as it is formed.

-

Purification: Collect the distillate, wash it with a saturated NaHCO₃ solution to remove any acidic impurities, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and re-distill to obtain the pure alkene.

Reactivity at the Aryl Bromide: Gateway to Complexity

The C-Br bond is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, are cornerstones of modern organic synthesis.[13][14] The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[14]

Causality of Selectivity: The C-Br bond is significantly more reactive than the C-F bond in the rate-determining oxidative addition step.[15] This differential reactivity allows for selective coupling at the bromine position without disturbing the fluorine substituent.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst: Add a palladium catalyst system, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like tBuBrettPhos Pd G3 (1-2 mol%).[16]

-

Solvent: Add a degassed solvent mixture, typically toluene, 1,4-dioxane, or DMF, often with water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) for several hours until TLC or LC-MS analysis shows completion.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

This powerful reaction forms carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. It is invaluable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Experimental Considerations: This reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). The choice of ligand is critical and often needs to be optimized for the specific substrates.

Summary of Reactivity

The reactivity of this compound is a tale of three functional groups, each with a distinct chemical personality. The benzylic alcohol provides a handle for oxidation, substitution, and elimination, while the aryl bromide is the key to building molecular complexity via cross-coupling. The aryl fluoride remains a largely inert but electronically significant spectator. This predictable and differential reactivity makes it an exceptionally valuable and versatile building block for the discerning synthetic chemist.

| Functional Group | Reaction Type | Common Reagents | Product Type |

| Secondary Alcohol | Oxidation | Dess-Martin Periodinane, Swern Reagents | Ketone |

| Secondary Alcohol | Dehydration | H₂SO₄, H₃PO₄ (heat) | Alkene (Styrene) |

| Aryl Bromide | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Biaryl Compound |

| Aryl Bromide | Buchwald-Hartwig | Amine, Pd Catalyst, Ligand, Base | Aryl Amine |